4-Hydroxyphenyl Carvedilol D5 is a deuterated derivative of carvedilol, a non-selective beta-blocker used primarily in the treatment of hypertension and heart failure. The compound is notable for its application in pharmacokinetic studies and therapeutic drug monitoring due to its stable isotopic labeling, which allows for enhanced detection and quantification in biological samples. Its molecular formula is , with a molecular weight of approximately 427.50 g/mol .
The synthesis of 4-Hydroxyphenyl Carvedilol D5 typically involves the deuteration of 4-Hydroxycarvedilol. This process can be achieved through various methods, including:
The synthetic route often requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yields and purity of the final product. The use of deuterated solvents during synthesis can enhance the efficiency of the labeling process while minimizing contamination with non-deuterated compounds.
The molecular structure of 4-Hydroxyphenyl Carvedilol D5 features a phenolic hydroxyl group attached to a carvedilol backbone. The presence of five deuterium atoms distinguishes it from its non-deuterated counterpart. The structural formula can be represented as follows:
Key structural data include:
4-Hydroxyphenyl Carvedilol D5 can participate in various chemical reactions typical for phenolic compounds, including:
These reactions are often utilized in synthetic organic chemistry to create derivatives that may have enhanced biological activity or altered pharmacokinetic properties compared to the parent compound .
The mechanism of action for 4-Hydroxyphenyl Carvedilol D5 is analogous to that of carvedilol, functioning primarily as a non-selective beta-adrenergic antagonist. It blocks beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and myocardial contractility. Additionally, it exhibits antioxidant properties, which contribute to its cardiovascular protective effects.
Pharmacological studies indicate that carvedilol and its derivatives can improve outcomes in heart failure patients by reducing cardiac workload and improving left ventricular function .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment .
4-Hydroxyphenyl Carvedilol D5 is primarily used in scientific research for:
Its unique isotopic labeling enhances the sensitivity and specificity of analytical methods, making it an invaluable tool in pharmacological research .
4-Hydroxyphenyl Carvedilol D5 (CAS No. 1261395-96-3) is a deuterium-labeled analog of the pharmacologically active carvedilol metabolite, 4-hydroxyphenyl carvedilol. Its molecular formula is C₂₄H₂₁D₅N₂O₅, with a molecular weight of 427.50 g/mol [1] [4] [5]. The compound features five deuterium atoms specifically incorporated at the 1,1,2,3,3 positions of the propanolamine side chain, as reflected in its IUPAC name: 4-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol [4] [7]. Structurally, it retains the core elements of carvedilol metabolites: a carbazole moiety, a β-hydroxylamine linker, and a substituted hydroxyphenyl ring. The deuterium labeling does not alter its chemical reactivity compared to the non-deuterated metabolite but provides distinct mass spectral properties essential for analytical applications [5] [7].
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₁D₅N₂O₅ |
Molecular Weight | 427.50 g/mol |
CAS Number | 1261395-96-3 |
Appearance | Off-white to pink solid |
Storage Conditions | -20°C (short-term); -80°C (long-term) |
Solubility | Slightly soluble in DMSO, methanol, acetonitrile [4] [7] |
4-Hydroxyphenyl Carvedilol D5 is a stable isotope-labeled internal standard used to quantify the active carvedilol metabolite 4′-hydroxyphenyl carvedilol in biological matrices [1] [9]. Carvedilol undergoes extensive hepatic metabolism primarily via CYP2D6, producing several hydroxylated metabolites, with 4′-hydroxyphenyl carvedilol being pharmacologically active [9]. The deuterated analog co-elutes chromatographically with the native metabolite but is distinguished by a +5 Da mass shift in mass spectrometry. This property eliminates cross-contamination during quantification, enabling precise pharmacokinetic profiling of carvedilol metabolism [5] [7] [9]. Studies demonstrate its utility in bioequivalence trials, where it accurately tracks metabolite formation in human plasma after carvedilol administration [9].
This deuterated compound is indispensable in high-sensitivity bioanalytical assays, particularly UPLC-MS/MS, where it corrects for matrix effects and extraction variability [4] [9]. Validated methods show linear quantification ranges of 0.01–10 ng/mL for 4′-hydroxyphenyl carvedilol in plasma, with precision (% CV) ≤3.88% and accuracy of 96.4–103.3% [9]. Its use extends to:
Table 2: Key Synonyms and Identifiers
Synonym | Source |
---|---|
4-Hydroxycarvedilol-d5 | [1] |
4′-(4-Hydroxyphenyl) Carvedilol-D5 | [3] |
BM 140686-d5 | [4] |
4-(2-((3-((9H-Carbazol-4-yloxy)-2-hydroxypropyl-1,1,2,3,3-d5)amino)ethoxy)-3-methoxyphenol | [7] |
Phenol, 4-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-3-methoxy- | [6] |
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: